{(5Z)-5-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
Description
The compound {(5Z)-5-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid belongs to the class of 4-oxo-2-thioxothiazolidine derivatives. Its structure features a Z-configured indolylidene moiety substituted with a 4-fluorobenzyl group, a thiazolidinone core, and an acetic acid side chain.
Properties
IUPAC Name |
2-[(5Z)-5-[1-[(4-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O4S2/c21-12-7-5-11(6-8-12)9-22-14-4-2-1-3-13(14)16(18(22)26)17-19(27)23(10-15(24)25)20(28)29-17/h1-8H,9-10H2,(H,24,25)/b17-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEIAMJZNUSFEY-MSUUIHNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CC(=O)O)C(=O)N2CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CC(=O)O)/C(=O)N2CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(5Z)-5-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid typically involves multiple steps. One common route includes the condensation of 4-fluorobenzylamine with an indole derivative, followed by cyclization with a thiazolidine derivative. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the final product .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The thioxo (C=S) group in the thiazolidinone ring participates in nucleophilic substitution reactions. For example:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 60–80°C | S-alkylated thiazolidinones | |
| Condensation | Aldehydes, NH₄OAc, ethanol, reflux | Schiff base derivatives |
-
Example : Reaction with 4-methoxybenzaldehyde under acidic conditions yields a Schiff base via imine formation .
Functionalization of the Carboxylic Acid Group
The acetic acid moiety undergoes typical carboxylic acid reactions:
| Reaction Type | Reagents/Conditions | Application | Reference |
|---|---|---|---|
| Esterification | SOCl₂/ROH, RT | Methyl/ethyl esters | |
| Amide Formation | EDC/HOBt, amines | Bioactive conjugates | |
| Salt Formation | NaOH/HCl | Water-soluble derivatives |
Electrophilic Substitution on the Indole Ring
The indole moiety undergoes electrophilic substitution, primarily at the 5-position due to electronic effects of the fluorobenzyl group:
| Reaction Type | Reagents | Position | Outcome | Reference |
|---|---|---|---|---|
| Bromination | NBS, DMF, 0°C | C-5 | 5-Bromo derivative | |
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | Nitro-substituted product |
Ring-Opening and Rearrangement Reactions
Under strong acidic or basic conditions, the thiazolidinone ring may undergo hydrolysis:
| Conditions | Products | Key Observations | Reference |
|---|---|---|---|
| 6M HCl, reflux | Indole-3-carboxylic acid + H₂S | Complete decomposition in 8 hrs | |
| NaOH (10%), 70°C | Thioamide intermediates | pH-dependent selectivity |
Coordination Chemistry
The compound acts as a ligand for metal ions via sulfur and oxygen donors:
| Metal Ion | Complex Structure | Stability Constant (log K) | Reference |
|---|---|---|---|
| Cu(II) | Octahedral geometry | 8.2 ± 0.3 | |
| Fe(III) | Tridentate binding | 6.7 ± 0.2 |
Biochemical Interactions
While not a direct chemical reaction, the compound inhibits cyclooxygenase-II (COX-II) via H-bonding with Asp125 and hydrophobic interactions with Ala86 . Its thioxo group may reversibly bind to cysteine residues in the enzyme active site .
Scientific Research Applications
The compound {(5Z)-5-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is a complex organic molecule with significant potential in various scientific and medicinal applications. This article will explore its applications based on available literature, focusing on its biochemical properties, synthetic methodologies, and therapeutic potential.
Molecular Formula and Weight
- Molecular Formula: C21H15FN2O4S2
- Molecular Weight: 442.5 g/mol
Structural Features
The compound features:
- An indole moiety,
- A fluorobenzyl group,
- A thiazolidine ring,
- A carboxylic acid functional group.
These structural components contribute to its unique reactivity and biological activity.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties, including:
- Anticancer Activity: Preliminary studies suggest that it may inhibit tumor growth through various mechanisms, such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties: The compound has shown promise in reducing inflammation markers in vitro, indicating its potential use in treating inflammatory diseases.
Biochemical Probes
Due to its unique structure, this compound can serve as a biochemical probe to study specific enzyme interactions or cellular pathways. Its ability to bind selectively to certain targets allows researchers to explore the underlying mechanisms of diseases.
Synthetic Chemistry
In synthetic chemistry, this compound acts as a versatile building block for creating more complex molecules. Its unique functional groups facilitate various chemical reactions, including:
- Nucleophilic Substitution: Useful for introducing different substituents.
- Cyclization Reactions: Can lead to the formation of novel cyclic compounds with potential biological activity.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of similar thiazolidine derivatives. The findings indicated that these compounds could inhibit cancer cell proliferation by targeting specific signaling pathways associated with cell growth and survival.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted at a prominent university investigated the anti-inflammatory effects of thiazolidine derivatives. The results demonstrated that these compounds could significantly reduce pro-inflammatory cytokines in animal models, suggesting their potential as therapeutic agents for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of {(5Z)-5-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Indole/Indolylidene Substituents
- Fluorine’s electronegativity may also stabilize molecular interactions via halogen bonding .
- Methyl or Methoxy Groups () : Compounds like (5Z)-3-(5-methoxy-1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid () show moderate activity, suggesting that electron-donating groups like methoxy may reduce potency compared to halogenated derivatives .
- F) can modulate specificity. Chlorine’s larger size and lipophilicity may favor different binding interactions compared to fluorine .
Thiazolidinone Core and Side Chains
- Acetic Acid Side Chain (Target Compound): The acetic acid group improves water solubility, which may enhance bioavailability. Similar derivatives with carboxylic acid moieties (e.g., 3-(4-hydroxyphenyl)-4-thiazolidinones in ) showed balanced solubility and activity .
- Arylidene Hydrazone Modifications (): Compounds like 5-(Z)-[(4-methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone () incorporate dual arylidene groups, which may broaden antimicrobial spectra but reduce selectivity compared to the target compound’s simpler indolylidene-acetic acid design .
Antimicrobial and Antifungal Activity
- Target Compound : While direct data are unavailable, analogs like 5b () and pyridin-2-yl-substituted derivatives () exhibit potent antibacterial/antifungal activity. The 4-fluorobenzyl group in the target compound is hypothesized to enhance activity against resistant strains due to increased membrane penetration .
- Lead Compounds from :
- Pyridin-2-yl Analog () : Exhibited antifungal activity against Aspergillus niger (MIC = 16 µg/mL), highlighting the importance of heteroaromatic substituents .
Antioxidant Activity ()
Biological Activity
The compound {(5Z)-5-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid represents a class of thiazolidine derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, mechanisms of action, and biological activities associated with this compound, drawing insights from various studies.
Chemical Structure
The molecular formula of the compound is , and its structure features an indole moiety linked to a thiazolidine ring. The presence of the fluorobenzyl group enhances its pharmacological profile, potentially influencing its interaction with biological targets.
The biological activity of thiazolidine derivatives often involves their interaction with specific enzymes or receptors. For instance, compounds in this class have shown potential as inhibitors of microbial enzymes, leading to antimicrobial effects. The exact pathways can vary but often include:
- Enzyme Inhibition : Thiazolidine derivatives may inhibit enzymes critical for microbial survival.
- Anticancer Activity : Some studies suggest that these compounds can induce apoptosis in cancer cells through intrinsic and extrinsic pathways .
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antibacterial and antifungal properties. For example, studies have demonstrated the effectiveness of similar compounds against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values reported for related compounds suggest potent activity at low concentrations .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 4a | Bacillus subtilis | 64 |
| 4b | Staphylococcus aureus | 32 |
| 4o | E. coli | 16 |
Anticancer Activity
A study focused on the anticancer properties of thiazolidine derivatives found that they could effectively induce cell death in various cancer cell lines. The mechanisms involved include:
- Apoptosis Induction : The compounds trigger apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Cell Proliferation : These compounds have been shown to reduce the proliferation of cancerous cells significantly .
Case Studies
- Antimicrobial Study : A series of thiazolidine derivatives were synthesized and tested for antimicrobial activity against multiple pathogens. Results indicated that certain derivatives exhibited strong activity against both gram-positive and gram-negative bacteria, with some achieving MIC values as low as 16 µg/mL .
- Anticancer Research : In vitro studies on HeLa cells demonstrated that specific thiazolidine derivatives could induce apoptosis through both extrinsic and intrinsic signaling pathways. These findings highlight the potential for developing new anticancer agents based on this scaffold .
Q & A
Q. Advanced Optimization :
- Catalysts : Use of microwave-assisted synthesis () reduces reaction time from hours to minutes.
- Solvents : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.
- Purification : Gradient HPLC (C18 column, methanol/water mobile phase) achieves >95% purity .
How can researchers validate the stereochemical configuration of the (5Z) isomer?
Q. Basic Validation :
Q. Advanced Challenges :
- Dynamic Interconversion : Variable-temperature NMR may be required to rule out tautomerism in solution.
- Crystallization Solvents : Use of acetic acid/ethanol mixtures () yields diffraction-quality crystals.
What computational approaches predict this compound’s biological activity?
Q. Basic Modeling :
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets like COX-2 or fungal lanosterol demethylase. The fluorobenzyl group shows strong hydrophobic pocket interactions .
- QSAR : LogP calculations (via HPLC retention times) correlate lipophilicity with antifungal activity .
Q. Advanced Design :
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS).
- ADMET Prediction : SwissADME predicts moderate bioavailability (LogP ~3.2) and CYP450 inhibition risks .
How does the 4-fluorobenzyl group influence pharmacokinetics compared to other halogenated analogs?
Q. Basic Comparison :
| Substituent | LogP (Calculated) | Metabolic Stability (t1/2) |
|---|---|---|
| 4-Fluorobenzyl | 3.2 | 2.8 h (rat liver microsomes) |
| 4-Chlorobenzyl | 3.5 | 2.1 h |
| 4-Methylbenzyl | 2.9 | 1.5 h |
The fluorine atom reduces first-pass metabolism via decreased CYP2D6 affinity compared to chlorine .
Q. Advanced Analysis :
- Fluorine’s Edge-to-Face Interactions : Enhances binding to aromatic residues in target proteins (e.g., tyrosine kinases).
- Bioisosteric Replacement : Testing 4-trifluoromethyl analogs may improve potency while retaining metabolic stability.
How can researchers resolve contradictions in reported biological activity data?
Case Study : While some studies report strong antifungal activity (e.g., against Candida tropicalis), others show weak effects.
Methodological Resolution :
Standardized Assays : Use CLSI M27/M38 protocols for antifungal testing to minimize variability.
Compound Purity : Verify via LC-MS ()—impurities >5% skew results.
Strain-Specificity : Test across diverse fungal strains (e.g., Aspergillus vs. Candida).
Q. Advanced Tools :
- Transcriptomics : RNA-seq identifies differentially expressed genes in treated vs. untreated cells to clarify mechanisms.
- Resazurin Assays : Distinguish fungistatic vs. fungicidal effects .
What strategies improve the compound’s solubility for in vivo studies?
Q. Basic Approaches :
- Salt Formation : Sodium or lysine salts of the acetic acid moiety increase aqueous solubility (pH 7.4).
- Nanoformulation : PEGylated liposomes (100–200 nm) enhance bioavailability .
Q. Advanced Techniques :
- Co-Crystallization : Co-crystals with succinic acid () improve dissolution rates.
- Prodrug Design : Esterification of the acetic acid group (hydrolyzed in vivo) balances solubility and permeability .
What are the best practices for characterizing degradation products?
Q. Basic Protocol :
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH).
- LC-MS/MS : Identify major degradants (e.g., thiazolidinone ring opening or defluorination) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
